molecular formula C17H18N2O4 B5764616 3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide

3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide

Cat. No. B5764616
M. Wt: 314.34 g/mol
InChI Key: FULNMGPFYZPZCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide, also known as DMBOB, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. DMBOB belongs to the class of compounds known as benzimidazoles, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide is not fully understood, but it is thought to act by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth, and to activate certain receptors involved in cell survival and proliferation.
Biochemical and physiological effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and oxidative stress, and to inhibit the growth and proliferation of cancer cells. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, it also has several limitations, including its low solubility in water and potential toxicity at high doses.

Future Directions

There are several future directions for research on 3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has shown promising results in preclinical studies. Another area of interest is its potential use in the treatment of cancer, as it has been shown to exhibit anti-tumor properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in other disease conditions.

Synthesis Methods

3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxyaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate can then be reacted with a carboxylic acid derivative to yield this compound.

Scientific Research Applications

3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential use as a therapeutic agent in a variety of disease conditions. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties in preclinical studies. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.

properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11-4-6-12(7-5-11)17(20)23-19-16(18)13-8-9-14(21-2)15(10-13)22-3/h4-10H,1-3H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULNMGPFYZPZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.